(2,2-二甲基-2,3-二氢苯并呋喃-4-基)甲醇

描述

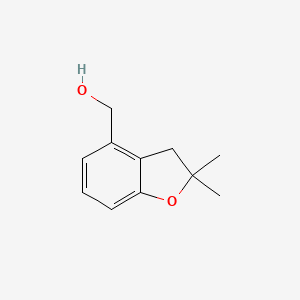

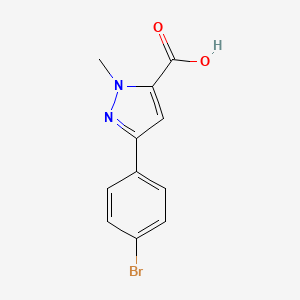

“(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” is a chemical compound with the molecular formula C11H14O2 . It is a derivative of benzofuran, a type of organic compound that is widely found in natural and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives, including “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol”, has been a subject of interest in the field of organic chemistry . One of the strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

Molecular Structure Analysis

The molecular structure of “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” can be represented by the InChI code: 1S/C11H14O2/c1-11(2)6-9-8(7-12)4-3-5-10(9)13-11/h3-5,12H,6-7H2,1-2H3 . This indicates that the molecule consists of a benzofuran ring with two methyl groups attached to the 2-position and a methanol group attached to the 4-position .

Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. The 2-position of benzofuran may be unsubstituted, or substituents with halogens, nitro and hydroxyl groups may enhance the antimicrobial activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” include a molecular weight of 178.23 .

科学研究应用

Antimicrobial Activity

Benzofuran derivatives, including our compound of interest, have emerged as promising scaffolds for antimicrobial agents. Resistance to antibiotics remains a global challenge, necessitating the development of novel therapeutic options. Researchers have focused on benzofuran-based compounds due to their wide array of biological activities. These derivatives have shown efficacy against various clinically approved microbial targets . Further investigations into their mechanism of action and structure-activity relationships (SAR) are ongoing.

Cancer Treatment

Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been employed in the treatment of skin diseases, including cancer. Their unique structural features make them valuable candidates for drug discovery in oncology .

Tuberculosis and Malaria

Benzofuran compounds have demonstrated activity against tuberculosis and malaria. Their potential as antiparasitic agents warrants further exploration .

Antioxidant Properties

Certain natural products containing benzofuran moieties exhibit antioxidant and cytoprotective properties. These compounds may play a role in mitigating oxidative stress-related diseases .

Enzyme Inhibition

Benzofuran derivatives have been investigated as inhibitors of enzymes such as α-glucosidase, aldose reductase, 5-LOX, and COX-2. These enzymes are implicated in various pathological conditions, making benzofuran-based compounds attractive for drug development .

HIF-1 Modulation

Hypoxia-inducible factor 1 (HIF-1) is a critical regulator of cellular responses to low oxygen levels. Some benzofuran derivatives exhibit activity against HIF-1, potentially influencing cancer progression and other hypoxia-related diseases .

作用机制

While the specific mechanism of action for “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” is not mentioned in the search results, benzofuran and its derivatives have been found to exhibit a wide array of biological activities . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .

安全和危害

The safety information for “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

未来方向

Benzofuran and its derivatives, including “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research will likely focus on the development of new therapeutic agents based on this scaffold .

属性

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)6-9-8(7-12)4-3-5-10(9)13-11/h3-5,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVUNBHHPCWCGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC=C2O1)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol](/img/structure/B2520179.png)

![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2520180.png)

![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B2520191.png)

![N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2520194.png)

![(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2520198.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2520200.png)

![(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2520202.png)